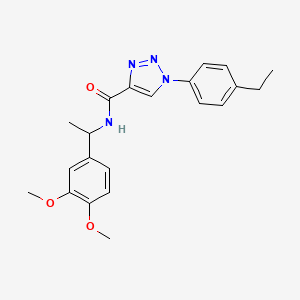
(4-Cyclopropylpyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The first paper describes a multi-step synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde, followed by selective bromination and cyanation to produce (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine . This process includes a bromination step, which is a common halogenation reaction that could potentially be applied to the synthesis of "(4-Cyclopropylpyridin-2-yl)methanamine" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of "(4-Cyclopropylpyridin-2-yl)methanamine" is not analyzed in the papers, the second paper does provide spectroscopic characterization of the synthesized oxadiazole derivative using FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques are crucial for confirming the structure of organic compounds and could be used to analyze the structure of "(4-Cyclopropylpyridin-2-yl)methanamine" once synthesized.
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions specifically involving "(4-Cyclopropylpyridin-2-yl)methanamine". However, the synthesis of related compounds involves reactions such as bromination, cyanation, and condensation . These reactions are indicative of the types of chemical transformations that might be relevant for the synthesis and functionalization of pyridine derivatives.
Physical and Chemical Properties Analysis
Neither paper discusses the physical and chemical properties of "(4-Cyclopropylpyridin-2-yl)methanamine". However, the characterization techniques mentioned in the second paper, such as FT-IR and NMR, are typically used to deduce certain physical and chemical properties of compounds . These properties include boiling points, melting points, solubility, and stability, which are essential for understanding the behavior of the compound in various environments.
Scientific Research Applications
Biased Agonists for Serotonin Receptors and Antidepressant Activity
Research on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which is structurally similar to (4-Cyclopropylpyridin-2-yl)methanamine, has revealed promising applications in the development of serotonin 5-HT1A receptor-biased agonists. These compounds, particularly (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204), have demonstrated high selectivity and potency in stimulating ERK1/2 phosphorylation, a signaling pathway associated with antidepressant effects. The compound NLX-204 showed significant antidepressant-like activity in vivo, suggesting potential applications in treating depression (Sniecikowska et al., 2019).
Antibacterial and Antifungal Applications
The synthesis of a derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, and its evaluation for antibacterial and antifungal activities have demonstrated acceptable results. This suggests potential applications of such compounds in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).
Application in Transfer Hydrogenation Reactions
In the field of chemistry, derivatives like (4-Phenylquinazolin-2-yl)methanamine have been utilized in synthesizing N-heterocyclic ruthenium(II) complexes. These complexes have shown excellent efficacy in transfer hydrogenation reactions, achieving high conversions and turnover frequency values. Such applications highlight the role of these derivatives in catalytic processes (Karabuğa et al., 2015).
Potential in Bone Disorder Treatment
Research into compounds like (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine has identified potential applications in the treatment of bone disorders. These compounds target the Wnt beta-catenin cellular messaging system, with one such compound, WAY-262611, showing a dose-dependent increase in trabecular bone formation in vivo, suggesting its use in bone disorder therapies (Pelletier et al., 2009).
Catalysts in Ring-Opening Polymerisation
Zinc(II) complexes bearing camphor-based iminopyridines, which incorporate derivatives like (E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)methanamine, have been synthesized and used as pre-catalysts in the ring-opening polymerization of rac-lactide. This implies the potential use of these compounds in producing heterotactic polylactide, a biodegradable polymer (Kwon, Nayab, & Jeong, 2015).
Synthesis of Novel Compounds
Compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been synthesized and characterized, demonstrating potential in chemical research and synthesis. The ability to create such novel compounds expands the possibilities in various fields of chemistry and material science (Shimoga, Shin, & Kim, 2018).
Safety and Hazards
The safety information for “(4-Cyclopropylpyridin-2-yl)methanamine” includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands, forearms, and face thoroughly after handling .
properties
IUPAC Name |
(4-cyclopropylpyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-6-9-5-8(3-4-11-9)7-1-2-7/h3-5,7H,1-2,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMNLBVMWZWZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylpyridin-2-yl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3012411.png)

![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)
![5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3012416.png)
![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B3012418.png)


![Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3012423.png)

![2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3012428.png)
![5-chloro-N-[5-[(5-chlorothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B3012429.png)

